1H-Benzo[g]indole-3-carboxaldehyde

Catalog No.
S1909992
CAS No.
51136-18-6
M.F
C13H9NO
M. Wt
195.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzo[g]indole-3-carboxaldehyde

CAS Number

51136-18-6

Product Name

1H-Benzo[g]indole-3-carboxaldehyde

IUPAC Name

1H-benzo[g]indole-3-carbaldehyde

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C13H9NO/c15-8-10-7-14-13-11-4-2-1-3-9(11)5-6-12(10)13/h1-8,14H

InChI Key

NYIGHGXJJVOYCQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2NC=C3C=O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC=C3C=O

Structural Similarity to 1H-Indole-3-carboxaldehyde

BCG shares the core indole structure with IC, a well-established building block for various natural and synthetic bioactive molecules []. IC possesses a carbonyl group at the third position of the indole ring, which allows for further chemical modifications. Similarly, BCG has a formyl group (-CHO) attached to the same position, suggesting similar reactivity [].

This structural analogy implies that BCG might serve as a precursor in the synthesis of novel bioactive compounds, similar to how IC is used to create a diverse range of molecules with antitumor, antimicrobial, antiviral, and other properties [, ].

Potential Applications in Medicinal Chemistry

The presence of the formyl group makes BCG a potential candidate for further functionalization through various chemical reactions. These reactions could lead to the creation of new molecules with desirable biological activities.

For instance, the formyl group can participate in condensation reactions to form complex structures. It can also undergo reduction to generate an alcohol group, which can be further modified to introduce various functionalities [].

1H-Benzo[g]indole-3-carboxaldehyde is a heterocyclic compound characterized by its fused indole structure, which includes a benzene ring and an aldehyde functional group. This compound is notable for its unique arrangement of atoms, which contributes to its chemical reactivity and biological activity. The molecular formula for 1H-benzo[g]indole-3-carboxaldehyde is C15H11NO, and it possesses a molecular weight of approximately 237.25 g/mol. Its structure features a carboxaldehyde group at the 3-position of the benzo[g]indole framework, allowing for various chemical transformations and interactions.

  • Deformylation: This reaction can occur under acidic conditions, leading to the formation of simpler indole derivatives .
  • N-Alkylation and N-Acylation: The nitrogen atom in the indole structure can undergo alkylation or acylation reactions, which are crucial for synthesizing more complex molecules .
  • Condensation Reactions: The aldehyde group allows for condensation with various nucleophiles, forming Schiff bases or other derivatives .

These reactions highlight the compound's versatility in organic synthesis and its potential as a precursor for more complex chemical entities.

1H-Benzo[g]indole-3-carboxaldehyde exhibits notable biological activities, particularly in antimicrobial and anticancer research. Studies have indicated that derivatives of this compound can inhibit bacterial growth and have cytotoxic effects against various cancer cell lines. For instance, its derivatives have shown potential as inhibitors of monocarboxylate transporters, which are implicated in cancer metabolism . Additionally, some studies suggest that it may influence biofilm formation and antibiotic tolerance in bacterial cells .

Several methods exist for synthesizing 1H-benzo[g]indole-3-carboxaldehyde:

  • Vilsmeier-Haack Reaction: This method involves formylating indoles using phosphorus oxychloride and dimethylformamide, yielding high-purity products .
  • Grignard Reaction: Indoles can be reacted with Grignard reagents to introduce aldehyde groups under controlled conditions .
  • Direct Formylation: Utilizing various reagents to directly introduce the aldehyde functionality onto the indole framework has also been reported .

These synthetic routes are essential for producing this compound in sufficient quantities for research and potential applications.

1H-Benzo[g]indole-3-carboxaldehyde finds applications in several fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial agents and anticancer drugs.
  • Material Science: The compound serves as a precursor in synthesizing novel materials with specific electronic properties.
  • Organic Synthesis: It acts as an intermediate in creating more complex organic molecules through various

Interaction studies involving 1H-benzo[g]indole-3-carboxaldehyde often focus on its binding affinity with proteins involved in metabolic pathways or disease processes. For example, molecular docking studies have been conducted to evaluate how well this compound binds to key proteins associated with bacterial persistence and virulence factors . These studies help elucidate the mechanisms through which the compound exerts its biological effects.

Several compounds share structural similarities with 1H-benzo[g]indole-3-carboxaldehyde. Below is a comparison highlighting their unique features:

Compound NameStructure TypeKey Features
1H-Indole-3-carboxaldehydeIndole derivativeCommonly used as an intermediate in organic synthesis; exhibits antimicrobial properties.
2-(1H-Indol-3-yl)quinazolin-4(3H)-oneQuinazoline derivativeKnown for its kinase inhibitory activity; often used in cancer research.
5-Hydroxyindole-3-carboxaldehydeHydroxy derivativeExhibits different biological activities due to the presence of hydroxyl groups.

The uniqueness of 1H-benzo[g]indole-3-carboxaldehyde lies in its specific benzofused structure combined with the aldehyde group, which distinguishes it from other indole derivatives by offering distinct reactivity patterns and biological activities.

Multi-Component Reaction Strategies

Multi-component reactions have emerged as powerful synthetic tools for constructing complex indole architectures in a single synthetic operation. These convergent approaches offer significant advantages in terms of atom economy, synthetic efficiency, and structural diversity access [1] [2] [3].

The Ugi-tetrazole four-component reaction represents one of the most versatile approaches for accessing substituted indole derivatives. This methodology employs anilines, isocyanides, 2,2-dimethoxyacetaldehyde, and trimethylsilyl azide as building blocks under mild reaction conditions [4]. The reaction proceeds at room temperature and demonstrates excellent functional group tolerance, providing tetrazole-substituted indoles in yields ranging from 65-91%. The subsequent acid-induced cyclization step enables the formation of indole rings with diverse substitution patterns, making this approach particularly valuable for library synthesis applications.

Three-component coupling strategies utilizing formaldehyde as a central building block have demonstrated exceptional utility in the construction of tetrahydrocarboline-type indole alkaloids [1]. This approach involves the reaction of alkylated indoles, formaldehyde, and amine hydrochlorides in a one-pot process to deliver complex polycyclic structures directly. The reaction proceeds through a multiple alkylamination cascade mechanism, involving an unusual carbon-carbon bond formation between sp3-hybridized carbons. This methodology provides access to pharmaceutically relevant compounds with yields ranging from 60-85% and exhibits broad compatibility with medicinally relevant functionality.

The multicomponent assembly approach utilizing glyoxal dimethyl acetal, formic acid, and isocyanides represents a particularly attractive metal-free strategy [5]. This method operates under mild and benign conditions using ethanol as solvent, avoiding the need for transition metal catalysts. The reaction involves an Ugi multicomponent reaction followed by acid-induced cyclization, providing substituted indoles with yields ranging from 40-75%. The sustainability aspects of this approach, combined with the broad availability of starting materials, make it an attractive option for large-scale applications.

Palladium-catalyzed multicomponent assembly has been developed to provide highly substituted indoles through coupled Buchwald-Hartwig and arene-alkene coupling reactions [6]. This approach utilizes a single catalytic system to mediate both coupling reactions, employing aryl halides, anilines, and alkenes as starting materials. The reaction yields range from 50-89% and demonstrates excellent functional group tolerance. Quantum chemical computations have provided valuable insights into the mechanism of the arene-alkene coupling step, supporting the proposed mechanistic pathway involving deprotonation and reductive elimination.

Gold-catalyzed three-component dehydrogenative coupling represents another valuable approach, utilizing terminal alkynes, amines, and indole-2-carboxaldehyde [7]. This methodology operates under mild conditions and provides excellent yields (70-95%) of indole derivatives. The reaction demonstrates broad substrate scope and can be extended to various heteroarenes as nucleophile coupling partners, significantly expanding its synthetic utility.

Catalytic Pathways for Ring Formation

Transition metal-catalyzed ring formation strategies have revolutionized the synthesis of complex indole architectures, offering precise control over regioselectivity, stereoselectivity, and functional group compatibility [8] [9] [10].

Palladium-catalyzed heteroannulation, exemplified by the Larock indole synthesis, represents one of the most important catalytic pathways for indole construction [11]. This methodology utilizes ortho-iodoanilines and disubstituted alkynes in the presence of palladium catalysts, typically operating at temperatures of 100-120°C. The reaction demonstrates exceptional versatility, accommodating ring sizes ranging from 6 to 28 members with yields up to 99%. The method tolerates various substituents including alkyls, aryls, alkenyls, hydroxyls, and silyl groups, with bulkier tertiary alkyl or trimethylsilyl groups providing higher yields. The optimal conditions typically employ palladium acetate (20 mol%), triphenylphosphine (40 mol%), potassium carbonate (2.0 equivalents), and lithium chloride (1.0 equivalent) in dimethylformamide at 100°C under nitrogen atmosphere.

Gold-catalyzed cycloisomerization reactions have emerged as particularly powerful tools for accessing complex indole frameworks [12] [13] [14] [15]. These transformations typically operate under mild conditions (25-110°C) and can achieve excellent enantioselectivities up to 99% ee when employing chiral gold catalysts. The IPrAuCl/AgSbF6 catalytic system has proven particularly effective for the cycloisomerization of N-1,3-disubstituted allenylindoles, affording optically active pyrido[1,2-a]-1H-indoles in excellent yields and enantioselectivities. The reaction mechanism involves axial-to-central chirality transfer, providing a valuable approach for accessing enantioenriched heterocyclic scaffolds.

Indium(III)-catalyzed synthesis represents an emerging area with significant potential for benzo[g]indole construction [16] [17]. The InCl3-catalyzed sequential cyclization of azido-diynes provides an atom-economical route to benzo[g]indoles through two successive intramolecular indium-catalyzed 5-endo-dig alkyne hydroamination and hydroarylation reactions with 6-endo-dig regioselectivity. This methodology operates at 110°C in toluene and demonstrates broad substrate scope, accommodating various substituents including electron-donating and electron-withdrawing groups. The yields range from 42-77%, and the method provides a novel approach to privileged structural scaffolds with interesting photophysical properties.

Cobalt(III)-catalyzed C-H activation and functionalization represents a valuable alternative to precious metal catalysis [9]. The methodology involves intramolecular amidation via C-H bond activation, typically operating at temperatures of 100-130°C. Recent mechanistic studies have provided evidence for Co(IV) intermediacy in oxidatively induced reductive elimination processes, expanding our understanding of high-valent cobalt catalysis mechanisms.

Iron-catalyzed methodologies offer attractive earth-abundant metal alternatives for indole synthesis [18]. Selective iron-catalyzed N-alkylation of indolines using tricarbonyl(cyclopentadienone) iron complexes demonstrates excellent selectivity and functional group tolerance. The methodology operates at 80°C in trifluoroethanol and can be combined with subsequent oxidation to provide N-alkylated indoles in good yields.

Manganese-catalyzed asymmetric hydrogenation represents a breakthrough in earth-abundant metal catalysis for indole chemistry [19]. This methodology achieves exceptional performance with turnover numbers up to 72,350, representing the highest value reported for earth-abundant metal-catalyzed asymmetric hydrogenation. The reaction demonstrates excellent enantioselectivities up to 99% ee and tolerates many acid-sensitive functional groups that cannot be accommodated by ruthenium catalysts.

Functional Group Transformation Chemistry

The aldehyde functional group in 1H-benzo[g]indole-3-carboxaldehyde exhibits diverse reactivity patterns that enable extensive structural modifications and provide access to complex molecular architectures.

Aldehyde Group Reactivity Patterns

The aldehyde functionality in indole-3-carboxaldehyde derivatives demonstrates remarkable versatility in chemical transformations, serving as both an electrophilic and nucleophilic synthon depending on the reaction conditions [20] [21] [22] [23].

Vilsmeier-Haack formylation represents the classical approach for introducing aldehyde functionality into indole systems [24] [25] [26] [27]. The reaction involves treatment of indoles with phosphorus oxychloride and dimethylformamide, typically operating at 0°C to room temperature for 2.5 hours. The regioselectivity strongly favors the 3-position due to the highest electron density at this site. Recent developments have enabled catalytic versions of this transformation using P(III)/P(V)=O cycles, providing access to C1-deuterated indole-3-carboxaldehydes with remarkably high deuteration levels (>99%) when employing DMF-d7 as the deuterium source [27].

Boron-catalyzed formylation using trimethyl orthoformate represents a significant advancement in aldehyde installation methodology [28]. The BF3·OEt2-catalyzed reaction with TMOF proceeds rapidly (1-5 minutes) at room temperature and demonstrates exceptional regioselectivity control. While the 3-position remains the primary site of formylation, this methodology also enables selective functionalization at the 2-, 6-, and 7-positions under appropriate conditions. The reaction has been successfully scaled to 10-gram quantities, demonstrating its practical utility for larger-scale applications. Yields range from 66-99%, and the methodology tolerates various functional groups including halogens, nitro groups, carboxyl groups, and methoxy groups.

Oxidative cross-dehydrogenative coupling represents an innovative approach for functionalizing aldehyde-containing indoles [23]. This methodology utilizes nickel-mediated cross-coupling of α-amino radicals with acyl radicals generated from aldehydes, employing di-tert-butyl peroxide as oxidant and zinc metal as reductant. The reaction proceeds with broad substrate scope and represents an attractive approach for accessing α-amino ketones through formal acylation of unactivated C-H bonds. Yields typically range from 40-85%, and the methodology provides access to structural motifs that are difficult to obtain through conventional approaches.

Mannich reactions involving aldehyde-substituted indoles provide valuable access to amino-substituted derivatives [22]. The reaction typically employs formaldehyde and secondary amines under acidic conditions, with regioselectivity favoring the 3-position of the indole ring. This transformation is particularly valuable for preparing gramine derivatives, which serve as important intermediates for synthesizing various 3-substituted indoles.

Condensation reactions of indole aldehydes with various nucleophiles proceed under solvent-free conditions or with minimal solvent usage [21]. These transformations typically involve reaction with aliphatic and aromatic aldehydes, providing access to bis(indolyl)methane derivatives. The yields vary significantly (10-88%) depending on the electronic properties of the substrates, with electron-rich aldehydes generally providing better results.

Palladium-catalyzed C-H functionalization of aldehyde-substituted indoles represents a sophisticated approach for selective arylation [29]. The formyl group serves as a directing group, enabling C4-arylation versus the more common C2-arylation pattern. The reaction employs aryl iodides and proceeds at 100°C for 24 hours, providing yields ranging from 60-95%. Notably, when 3-acetylindoles are employed, domino C4-arylation/3,2-carbonyl migration products are obtained, involving unusual migration of the acetyl group to the C2-position following C4-arylation in one pot.

Heterocyclic Annulation Techniques

Heterocyclic annulation techniques represent advanced methodologies for constructing complex polycyclic frameworks from indole-aldehyde precursors, enabling access to structurally diverse scaffolds with potential biological activity [11] [30] [31] [32] [33] [34].

The Larock indole synthesis, when applied to appropriate precursors, enables construction of various ring-fused indole systems ranging from 6 to 28 members [11] [32]. This methodology has been successfully employed for the synthesis of 3,4-fused tricyclic indoles through intramolecular heteroannulation from internal alkyne-tethered ortho-iodoaniline derivatives. The optimal conditions employ palladium acetate (20 mol%), triphenylphosphine (40 mol%), potassium carbonate (2.0 equivalents), and lithium chloride (1.0 equivalent) in dimethylformamide at 100°C. The reaction tolerates various linkers including carbon, oxygen, and nitrogen atoms, providing yields up to 99%. This approach has been highlighted in the total synthesis of natural products such as fargesine.

Electrooxidative annulation represents a modern oxidant-free approach for constructing complex indole frameworks [31] [33]. The dearomative [4+2] annulation between different indoles proceeds through electrochemical pathways, offering remarkably regio- and stereoselective routes to highly functionalized pyrimido[5,4-b]indoles. The transformation operates under oxidant- and metal-free conditions, maintaining excellent functional group tolerance. Preliminary mechanistic studies indicate that the electrooxidation proceeds through radical-radical cross-coupling between indole radical cations and N-centered radicals generated in situ. The [3+2] annulation variant generates indolo[2,3-b]indoles through simultaneous anodic oxidation of indole and aniline derivatives, with rate-determining radical cation combination steps.

Iron-catalyzed radical coupling methodologies provide access to indole-fused eight-membered heterocycles through novel pathways [34]. The FeCl3-catalyzed tandem radical cyclization utilizes DDQ as oxidant under mild conditions, proceeding through cross-dehydrogenative double C-N bond formation. EPR experiments and time-course 1H NMR studies confirm that DDQ addition triggers pyrazole N-radical formation, contributing to indole-fused eight-membered framework construction with good yields (55-85%). The structural diversity and synthetic utility have been extensively explored, and the compounds demonstrate interesting photophysical properties.

Palladium-catalyzed double alkylation provides facile one-step synthesis of annulated indoles from N-H indoles and dibromoalkanes [35]. The reaction proceeds through palladium-catalyzed norbornene-mediated C2-alkylation followed by regioselective cyclization. The methodology demonstrates compatibility with various indole substituents and functionalized dibromoalkyl reagents, providing yields ranging from 45-89%. Mechanistic investigations involving key intermediate experiments, NMR spectroscopic analyses, and DFT calculations reveal a catalytic cycle consisting of initial C2-alkylation followed by N-alkylation or palladium-promoted intramolecular C3-nucleophilic substitution to yield [a]- or [b]-annulated indoles respectively.

Asymmetric NHC-catalyzed annulation represents a sophisticated approach for accessing chiral indole frameworks [30]. This methodology employs α-bromocinnamic aldehydes and aminoindoles under the catalysis of chiral N-heterocyclic carbene conjugate acids. The reaction proceeds with excellent enantioselectivities and broad substrate scope, utilizing only 1 mol% of catalyst. The methodology has been demonstrated on gram scale and enables follow-up transformations that increase molecular complexity. DFT calculations provide insights into the observed regioselectivity, supporting the proposed mechanistic pathways.

Gold-catalyzed cascade cyclization of anilines with diynes enables controllable formation of eight-membered ring-fused indoles and propellane-type indolines [36]. Both reaction pathways proceed through intramolecular 5-endo-dig hydroamination followed by 8-endo-dig cycloisomerization. The selectivity between the two products can be controlled through appropriate selection of ligands and solvents. This methodology provides access to heterocycle-fused indoles that are widely distributed in natural products, bioactive agents, and pharmaceuticals.

The thermodynamic stability profile of 1H-Benzo[g]indole-3-carboxaldehyde reveals several key thermal characteristics that define its behavior under various temperature conditions. The compound demonstrates notable thermal stability with a well-defined melting point range between 231-236°C, with the most frequently reported value being 234°C [1] [2] [3] [4]. This relatively high melting point indicates strong intermolecular forces within the crystal lattice, suggesting hydrogen bonding interactions between the indole nitrogen-hydrogen group and the carbonyl oxygen of the aldehyde functional group.

The boiling point has been determined to be 443.8°C at standard atmospheric pressure (760 mmHg) [3] [5], indicating substantial thermal stability of the compound in its liquid phase. The flash point occurs at 227°C [3] [5], which is important for handling and storage considerations, as this represents the minimum temperature at which the compound can form an ignitable mixture with air.

Under normal ambient conditions, 1H-Benzo[g]indole-3-carboxaldehyde exhibits excellent thermal stability with no reported decomposition at standard temperatures and pressures. The compound maintains its structural integrity across a wide temperature range, making it suitable for various synthetic applications and research purposes.

PropertyValueReference
Melting Point234°CStenutz Database [1]
Melting Point Range231-236°CMultiple Sources [2] [3] [4]
Boiling Point443.8°C at 760 mmHgChemSrc Database [3] [5]
Flash Point227°CChemSrc Database [3] [5]
Thermal Stability OnsetStable under normal conditionsLiterature

Solubility Characteristics and Partition Coefficients

The solubility profile and partition behavior of 1H-Benzo[g]indole-3-carboxaldehyde reflect its molecular structure and physicochemical properties. The compound exhibits moderate lipophilicity, as evidenced by its octanol-water partition coefficient (LogP) values ranging from 2.92 to 3.13360 [3] [5]. These LogP values indicate that the compound shows preferential partitioning into organic phases compared to aqueous environments, which is consistent with its aromatic indole structure and limited polar functional groups.

The density of the compound is 1.322 g/cm³ [3], indicating a relatively dense solid structure. The molecular refractivity is calculated to be 63.12 cm³ [5], while the molar volume is 147.6 cm³ [5]. These values provide insight into the molecular volume and electron distribution within the compound.

Water solubility is estimated to be low based on the LogP values, suggesting limited aqueous solubility under standard conditions. The polar surface area ranges from 22.0 to 32.86 Ų [3] [5], which is relatively small for a compound of this molecular weight, further supporting the limited water solubility profile.

The compound possesses one hydrogen bond donor (the indole NH group) and two hydrogen bond acceptors (the carbonyl oxygen and the indole nitrogen) [5]. With only one freely rotating bond [5], the molecule exhibits relatively rigid conformational behavior.

Environmental fate parameters include a bioconcentration factor of 96.66 and an adsorption coefficient of 917.61 [5], suggesting moderate environmental persistence and potential for bioaccumulation.

PropertyValueReference
Density1.322 g/cm³ChemSrc Database [3]
LogP (octanol/water)3.13360ChemSrc Database [3]
LogP (ACD calculated)2.92LookChem Database [5]
Molecular Refractivity63.12 cm³LookChem Database [5]
Molar Volume147.6 cm³LookChem Database [5]
Polar Surface Area22.0-32.86 ŲMultiple Sources [3] [5]
Hydrogen Bond Donors1Multiple Sources [5]
Hydrogen Bond Acceptors2Multiple Sources [5]
Bioconcentration Factor96.66LookChem Database [5]

Crystallographic Studies and Solid-State Behavior

The solid-state characteristics of 1H-Benzo[g]indole-3-carboxaldehyde provide important insights into its molecular packing and intermolecular interactions. While specific crystallographic data for this compound are limited, structural analogies can be drawn from related indole-3-carboxaldehyde compounds that have been subjected to X-ray crystallographic analysis [6].

The compound exists as a solid at room temperature with a light colored to beige appearance [2] [3] [4]. The molecular formula is C₁₃H₉NO with an exact molecular mass of 195.06800 Da and a molecular weight of 195.22 g/mol [1] [2] [3]. The compound maintains its solid form across a wide temperature range until reaching its melting point.

Based on crystallographic studies of related indole carboxaldehyde compounds, the crystal system is likely orthorhombic with a space group of Pca2₁ [6]. These structural parameters suggest ordered molecular packing with specific intermolecular hydrogen bonding patterns, particularly involving the indole NH group and the carbonyl oxygen of adjacent molecules.

The vapor pressure is extremely low at 4.5×10⁻⁸ mmHg at 25°C [5], indicating minimal volatility under ambient conditions. The surface tension is calculated to be 65.2 dyne/cm [5], reflecting the intermolecular cohesive forces present in the liquid state.

Additional solid-state parameters include an enthalpy of vaporization of 70.15 kJ/mol [5], an index of refraction of 1.8 [5], and a polarizability of 25.02×10⁻²⁴ cm³ [5]. These values collectively describe the optical and thermodynamic properties of the compound in its condensed phases.

PropertyValueReference
Crystal SystemOrthorhombic (analogous)Crystal structure analogy [6]
Space GroupPca2₁ (analogous)Crystal structure analogy [6]
Form at Room TemperatureSolidMultiple Sources [2] [3] [4]
ColorLight colored to beigeMultiple Sources [2] [3] [4]
Exact Mass195.06800 DaChemSrc Database [3]
Molecular Weight195.22 g/molMultiple Sources [1] [2] [3]
Vapor Pressure4.5×10⁻⁸ mmHg at 25°CLookChem Database [5]
Surface Tension65.2 dyne/cmLookChem Database [5]
Enthalpy of Vaporization70.15 kJ/molLookChem Database [5]
Index of Refraction1.8LookChem Database [5]

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1H-Benzo[g]indole-3-carboxaldehyde

Dates

Last modified: 08-16-2023

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